L-Asparagine, N-ethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

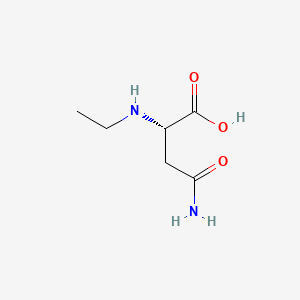

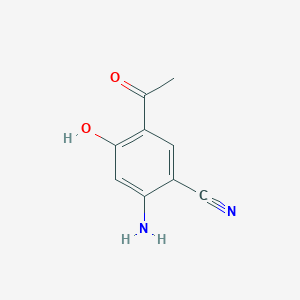

N-ethyl-L-asparagine is a derivative of the amino acid L-asparagine . L-asparagine is an α-amino acid used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid . It is non-essential in humans, meaning the body can synthesize it .

Synthesis Analysis

L-asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . Asparagine synthetase (ASN) is a key enzyme of nitrogen metabolism in plants. The product of ASN is asparagine, which is involved in nitrogen transport and storage in plants . In the context of microbial fermentation, various carbon and nitrogen sources and concentrations of L-asparagine have been assessed .

Molecular Structure Analysis

Each monomer of L-asparagine consists of about 330 amino acid residues with 14 α-strands and 8 β-helices organized in two domains—a larger one, the N-terminal domain, and a smaller one, the C-terminal domain—linked by approximately 20 residues .

Chemical Reactions Analysis

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Asparagine synthetase (ASN) attaches ammonia to aspartic acid in an amidation reaction .

科学的研究の応用

Mutation Studies in Cell Lines :

- L-5178Y mouse lymphoblastic leukemia cells, which are auxotrophic for L-asparagine, were treated with chemical mutagens like ethyl methanesulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to investigate the molecular basis of mutation to asparagine prototrophy. This study reveals insights into the mutability of nutritional genetic markers in cell lines, providing a useful system for assessing the mutagenic potential of various agents (Summers, 1973).

Biochemical Pathways in Bacteria :

- The breakdown pathway of N4-ethyl-L-asparagine in Pseudomonas stutzeri was investigated, showing that this derivative is converted into aspartate, indicating that it undergoes hydrolysis similar to asparagine. This research highlights the metabolic processes in bacteria and their ability to process modified amino acids (Dineen & Gray, 1978).

Cancer Treatment and Enzyme Therapy :

- l-Asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine, has been used as an antitumor agent to treat acute lymphoblastic leukemia and lymphosarcoma. Research has focused on microbial production of this enzyme, its protein engineering, and its application in cancer treatment, including discussions on improving therapeutic results and minimizing side effects (Lopes et al., 2017).

Application in Biosensors :

- A study on the design of an application-specific integrated circuit (ASIC) for an L-Asparagine measurement biosensor using an ion-sensitive field effect transistor (ISFET) was conducted. This research is particularly relevant for medical applications, such as monitoring cancer cell growth in leukemia patients (Cruz et al., 2016).

Pharmacokinetics and Clinical Applications :

- The pharmacokinetics of L-asparaginase and its effects on asparagine levels in the cerebrospinal fluid were studied in rhesus monkeys and humans, providing crucial data for optimizing cancer treatment strategies (Riccardi et al., 1981).

Peptide Derivatives in Antitumor Agents :

- Research on the synthesis of peptide derivatives of N-phosphonoacetyl-L-aspartic acid, an antitumor agent, aimed to develop prodrugs or lysosomotropic carriers for cancer treatment. This study provides insights into the chemical synthesis and potential medicinal applications of asparagine derivatives (Gigot & Penninckx, 1984).

作用機序

将来の方向性

L-asparaginase has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as acute lymphoblastic leukemia (ALL). It has been suggested that L-asparaginase could be developed as an approved antimicrobial drug in the future . There is also potential for the application of L-asparaginase in the treatment of various cancers .

特性

CAS番号 |

7195-20-2 |

|---|---|

分子式 |

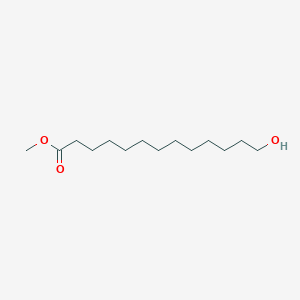

C6H12N2O3 |

分子量 |

160.17 g/mol |

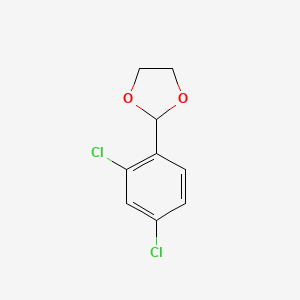

IUPAC名 |

(2S)-2-amino-4-(ethylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-2-8-5(9)3-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChIキー |

UIRMLADHOCKNIS-BYPYZUCNSA-N |

異性体SMILES |

CCNC(=O)C[C@@H](C(=O)O)N |

SMILES |

CCNC(CC(=O)N)C(=O)O |

正規SMILES |

CCNC(=O)CC(C(=O)O)N |

配列 |

N |

同義語 |

N(4)-ethylasparagine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3056426.png)

![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)